Clorhidrato de Arecaidina

Descripción general

Descripción

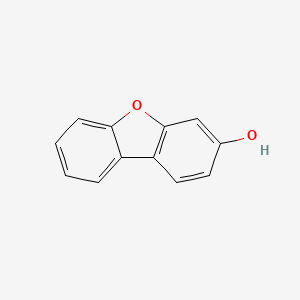

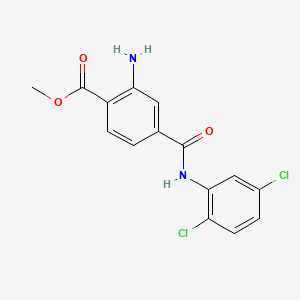

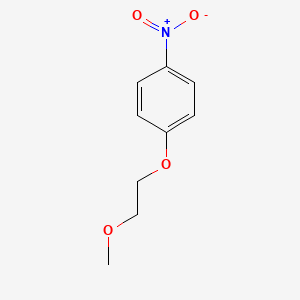

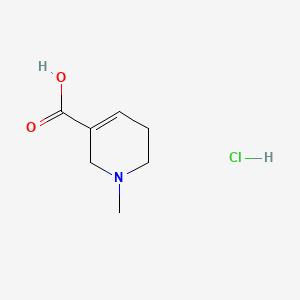

El clorhidrato de arecaidina es un compuesto químico con la fórmula molecular C7H12ClNO2 y un peso molecular de 177.63 g/mol . Se deriva de la arecaidina, un alcaloide que se encuentra en la nuez de areca, que es el fruto de la palmera Areca catechu . El this compound es conocido por sus propiedades bioactivas y se utiliza en diversas aplicaciones de investigación científica.

Aplicaciones Científicas De Investigación

El clorhidrato de arecaidina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de otros compuestos bioactivos.

Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, incluyendo sus efectos en el sistema nervioso central y su posible uso en el tratamiento de trastornos neurológicos.

Industria: El this compound se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

El clorhidrato de arecaidina ejerce sus efectos principalmente inhibiendo la recaptación del ácido gamma-aminobutírico (GABA), un neurotransmisor inhibidor central . Esta inhibición aumenta los niveles de ácido gamma-aminobutírico en la hendidura sináptica, lo que lleva a una mayor neurotransmisión inhibidora. El compuesto interactúa con los transportadores del ácido gamma-aminobutírico, impidiendo la reabsorción del ácido gamma-aminobutírico en las neuronas presinápticas.

Compuestos similares:

Guvacolina: Otro compuesto relacionado, la guvacolina, comparte propiedades farmacológicas similares con la arecaidina.

Singularidad del this compound: El this compound es único debido a su acción inhibidora específica sobre la recaptación del ácido gamma-aminobutírico, lo que lo convierte en una herramienta valiosa en la investigación en neurociencia. Su capacidad para modular los niveles de ácido gamma-aminobutírico en el cerebro lo distingue de otros compuestos similares.

Análisis Bioquímico

Biochemical Properties

Arecaidine hydrochloride plays a significant role in biochemical reactions, particularly as a GABA uptake inhibitor . It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the proton-coupled amino acid transporter 1 (PAT1, SLC36A1), where arecaidine hydrochloride acts as a substrate and competitively inhibits the uptake of L-proline . This interaction highlights its role in modulating amino acid transport and neurotransmitter regulation.

Cellular Effects

Arecaidine hydrochloride exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that arecaidine hydrochloride can induce DNA damage and increase the expression of oncogenes such as PCNA, Ki67, and B-Raf . Additionally, it affects cell proliferation and tumor cell growth, indicating its potential impact on cancer-related cellular processes .

Molecular Mechanism

The molecular mechanism of arecaidine hydrochloride involves its binding interactions with biomolecules and its role as an enzyme inhibitor. Arecaidine hydrochloride inhibits GABA uptake by binding to the GABA transporter, thereby increasing the extracellular concentration of GABA . This inhibition affects neurotransmission and can lead to various physiological effects. Additionally, arecaidine hydrochloride has been shown to modulate gene expression by influencing the activity of transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of arecaidine hydrochloride can change over time. The compound is relatively stable under standard conditions, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies . Arecaidine hydrochloride has been shown to induce mutagenic effects in various tester strains, with its mutagenicity increasing over time and at higher concentrations .

Dosage Effects in Animal Models

The effects of arecaidine hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to inhibit locomotor activity and modulate neurotransmitter levels . At higher doses, arecaidine hydrochloride can induce toxic effects, including DNA damage and increased risk of cancer . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

Arecaidine hydrochloride is involved in several metabolic pathways, including its conversion from arecoline through hydrolysis . It interacts with enzymes such as GABA transaminase and monoamine oxidase, affecting the metabolism of neurotransmitters . These interactions can influence metabolic flux and alter metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Arecaidine hydrochloride is transported and distributed within cells and tissues through specific transporters and binding proteins. It is a substrate for the proton-coupled amino acid transporter 1 (PAT1), which facilitates its uptake into cells . Additionally, arecaidine hydrochloride can accumulate in certain tissues, affecting its localization and overall distribution within the body .

Subcellular Localization

The subcellular localization of arecaidine hydrochloride is influenced by various targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization can affect its activity and function, as well as its interactions with other biomolecules within the cell.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clorhidrato de arecaidina se puede sintetizar mediante la hidrólisis de la arecolina, otro alcaloide que se encuentra en la nuez de areca. La reacción de hidrólisis implica el uso de cal (hidróxido de calcio) para convertir la arecolina en arecaidina . La arecaidina resultante se hace reaccionar entonces con ácido clorhídrico para formar this compound.

Métodos de producción industrial: La producción industrial del this compound suele implicar la extracción de arecolina de las nueces de areca, seguida de su hidrólisis y posterior reacción con ácido clorhídrico. El proceso se optimiza para la producción a gran escala a fin de garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de arecaidina experimenta diversas reacciones químicas, entre ellas:

Oxidación: El this compound puede oxidarse para formar los ácidos carboxílicos correspondientes.

Reducción: Puede reducirse para formar aminas secundarias.

Sustitución: El this compound puede sufrir reacciones de sustitución nucleofílica, en las que el ion cloruro es sustituido por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los nucleófilos como los iones hidróxido, las aminas y los tioles se utilizan comúnmente.

Principales productos formados:

Oxidación: Ácidos carboxílicos.

Reducción: Aminas secundarias.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Guvacoline: Another related compound, guvacoline, shares similar pharmacological properties with arecaidine.

Uniqueness of Arecaidine Hydrochloride: Arecaidine hydrochloride is unique due to its specific inhibitory action on gamma-aminobutyric acid reuptake, making it a valuable tool in neuroscience research. Its ability to modulate gamma-aminobutyric acid levels in the brain distinguishes it from other similar compounds.

Propiedades

IUPAC Name |

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVDNPNYIBGXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-28-6 | |

| Record name | Arecaidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ARECAIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP6QLQ4M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Arecaidine Hydrochloride quantified in Arecae Pericarpium?

A: A study utilized High-Performance Liquid Chromatography (HPLC) to determine the concentration of Arecaidine Hydrochloride in Arecae Pericarpium []. The researchers employed a cation-exchange column and an acetonitrile-phosphoric acid mobile phase for separation, achieving accurate and reproducible quantification. This method facilitates quality control and multi-index evaluation of Arecae Pericarpium and its preparations.

Q2: What is the metabolic fate of Arecaidine Hydrochloride in a biological system?

A: While the provided abstracts don't directly address the metabolism of Arecaidine Hydrochloride, they delve into the metabolic conversion of Arecoline, a closely related alkaloid. Research shows that Arecoline is metabolized in rats into various compounds, including Arecoline 1-oxide, Arecaidine 1-oxide, Arecaidine, N-acetyl-S-(3-carboxy-1-methylpiperid-4-yl)-l-cysteine, and an unidentified metabolite []. This information suggests potential metabolic pathways for Arecaidine Hydrochloride, warranting further investigation to confirm its specific metabolic profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.